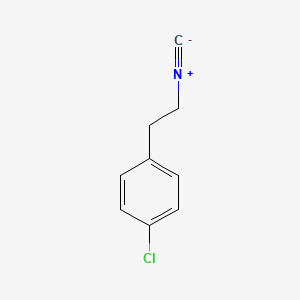
1-Chloro-4-(2-isocyanoethyl)benzene
Descripción general
Descripción
1-Chloro-4-(2-isocyanatoethyl)benzene is a chemical compound with the formula C9H8ClNO. It has a molecular weight of 181.619 . It is also known by other names such as Benzene, 1-chloro-4-(2-isocyanatoethyl)-, and p-Chlorophenethyl isocyanate .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(2-isocyanatoethyl)benzene consists of a benzene ring with a chlorine atom and an isocyanatoethyl group attached to it . The exact structure can be represented by the InChI code: InChI=1S/C9H8ClNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-4-(2-isocyanatoethyl)benzene are not available, it’s important to note that similar compounds, such as aryl halides, can undergo nucleophilic aromatic substitution reactions . These reactions typically involve the displacement of a halide ion by a nucleophile.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-(2-isocyanatoethyl)benzene include its molecular weight (181.619) and its molecular formula (C9H8ClNO) . More specific properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Application in Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, a derivative of 1-Chloro-4-(2-isocyanoethyl)benzene, shows high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, and the automotive industry. The production process mainly involves a liquid phase reaction of m-xylylenediamine with highly toxic phosgene, restricting its synthesis and application due to phosgene's particularity. Research focuses on exploring non-phosgene green synthesis processes for this compound (Dong Jianxun et al., 2018).
Use in Gasoline Blending Components
Investigations into the production of environmentally friendly and biologically favorable blending components of engine gasolines highlight the importance of isoparaffin fractions with low carbon numbers, such as those derived from 1-Chloro-4-(2-isocyanoethyl)benzene. The research aimed to select catalysts applicable for the isomerization of benzene-containing n-hexane fractions at low temperatures, contributing to the production of efficient gasoline blending components free of benzene (J. Hancsók et al., 2005).
Role in Stereoselective Synthesis
The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane, a reaction related to 1-Chloro-4-(2-isocyanoethyl)benzene, has shown that the stereochemical course of the reaction varies with the catalyst used. This research contributes to understanding the stereochemistry in organic synthesis and the production of optically active by-products (M. Segi et al., 1982).
In Synthesis of Polyenaminonitrile
Hydroxy-Substituted Polyenaminonitrile, synthesized using derivatives like 1-Chloro-4-(2-isocyanoethyl)benzene, undergoes thermal cyclization to form corresponding benzoxazole. This is a precursor polymer for aromatic polybenzoxazole, indicating its potential in polymer science (J. H. Kim, Jae Gwan Lee, 2001).
In Catalytic Buchner Reactions
Chloro(tetraphenylporphyrinato)iron, a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrates its application in organic synthesis reactions involving 1-Chloro-4-(2-isocyanoethyl)benzene derivatives. This research opens avenues in synthetic chemistry for constructing complex molecular structures (Harun M. Mbuvi, L. Woo, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-4-(2-isocyanoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGNOIFVUHFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-isocyanoethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
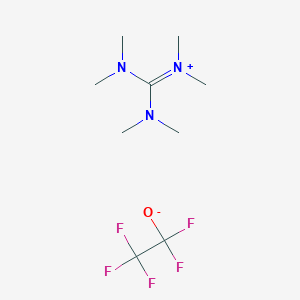
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
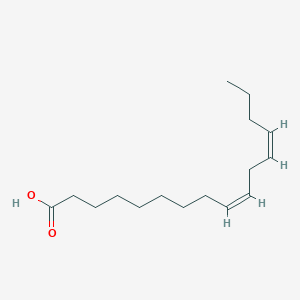
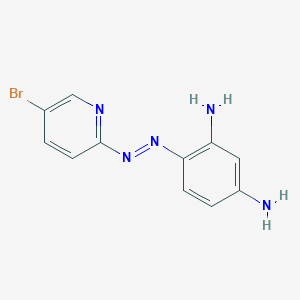
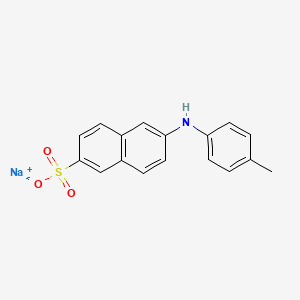
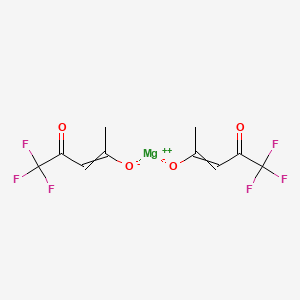
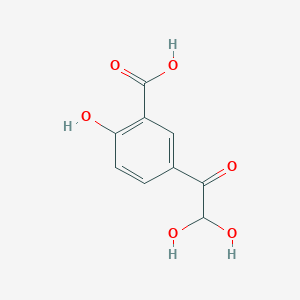
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)
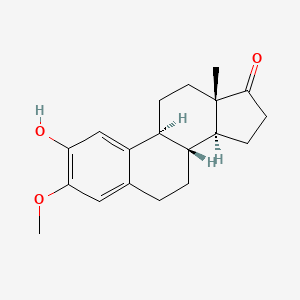
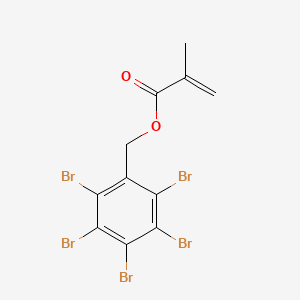
![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)